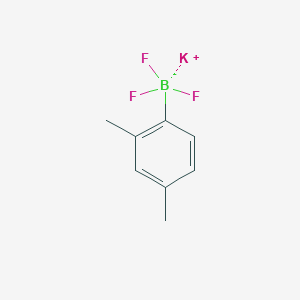

Potassium (2,4-dimethylphenyl)trifluoroborate

Description

Potassium (2,4-dimethylphenyl)trifluoroborate (CAS: 850245-50-0) is an organotrifluoroborate salt with the molecular formula C₈H₉BF₃K and molecular weight 212.06 g/mol . It is characterized by a trifluoroborate group (-BF₃K) attached to a 2,4-dimethylphenyl ring. This compound is used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and compatibility with diverse reaction conditions .

Properties

IUPAC Name |

potassium;(2,4-dimethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-6-3-4-8(7(2)5-6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADMHUYSCWLTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673891 | |

| Record name | Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850245-50-0 | |

| Record name | Borate(1-), (2,4-dimethylphenyl)trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850245-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (2,4-dimethylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Potassium (2,4-dimethylphenyl)trifluoroborate primarily targets transition metal catalysts such as copper, rhodium, nickel, or palladium. These catalysts play a crucial role in facilitating cross-coupling reactions, which are fundamental to the synthesis of a wide range of organic compounds.

Mode of Action

The compound interacts with its targets through a process known as transmetalation. In this process, the organoboron group of the this compound is transferred from boron to the transition metal catalyst. This transfer is facilitated by the trifluoroborate group, which enhances the stability and reactivity of the organoboron reagent.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used in organic synthesis to form carbon-carbon bonds. The use of this compound in this reaction allows for the coupling of chemically differentiated fragments, leading to the synthesis of complex organic molecules.

Pharmacokinetics

It’s known that the compound is stable under normal conditions. Its bioavailability would be influenced by factors such as its physical form, purity, and storage conditions.

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction. This enables the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronic devices.

Action Environment

The action of this compound is influenced by environmental factors such as temperature, atmospheric conditions, and the presence of other reagents. For instance, the compound is stable under an inert atmosphere and at room temperature. Additionally, its reactivity can be enhanced by the presence of certain ligands and bases.

Biological Activity

Potassium (2,4-dimethylphenyl)trifluoroborate is a specialized organoboron compound with applications in organic synthesis and potential biological activity. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Synthesis

This compound can be synthesized through various methods, often involving the reaction of 2,4-dimethylphenyl lithium with boron trifluoride etherate or other boron sources. The general reaction can be summarized as follows:

Where represents an aryl halide that can be substituted by the 2,4-dimethylphenyl group. The yield and efficiency of the synthesis can vary depending on the reaction conditions and the choice of reagents used .

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that substituted phenylboronates can inhibit bacterial growth by targeting essential enzymes like dihydrofolate reductase (DHFR), which is crucial in bacterial DNA synthesis . The structure-activity relationship suggests that modifications in the aryl group can enhance potency against specific bacterial strains.

Table 1: Antibacterial Activity of Boron Compounds

| Compound | MIC (µg/mL) | Targeted Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Related Phenylboronate | 16 | Bacillus anthracis |

| Dihydrophthalazine Derivative | 8 | Escherichia coli |

Anticancer Potential

Emerging evidence suggests that this compound and its derivatives may possess anticancer activity. Studies have indicated that certain boron-containing compounds can induce apoptosis in cancer cells by interfering with cellular signaling pathways. For example, compounds with similar structures have been shown to inhibit key kinases involved in tumor progression . The mechanism often involves the modulation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Study: Apoptosis Induction in Cancer Cells

A study evaluated the effect of a related boron compound on FaDu hypopharyngeal tumor cells. The results demonstrated that treatment led to increased apoptosis compared to controls:

- Treatment Group : Significant increase in caspase-3 activity.

- Control Group : Minimal apoptotic activity observed.

Structure-Activity Relationship

The biological activity of this compound is influenced by its molecular structure. Modifications to the aryl group significantly affect its interaction with biological targets. For instance, increasing hydrophobicity or introducing electron-withdrawing groups tends to enhance antibacterial potency while potentially improving selectivity for bacterial over human enzymes .

Figure 1: Proposed Binding Interaction

Proposed Binding Interaction

Scientific Research Applications

Potassium (2,4-dimethylphenyl)trifluoroborate, a fluoroborate salt, has applications in metal finishing, welding fluxes, and soldering due to its ability to improve processes . It participates in various chemical reactions, primarily in synthesizing complex molecules .

Key Information

Synthesis and Reactions

This compound is used as a reactant in chemical synthesis. For example, it can be used in metal-free carbonylative Suzuki coupling reactions of aryl iodides . It has also been used in the synthesis of diarylfluoroborane BFArHArMe .

Applications in Synthesis

- Carbonylative Suzuki Coupling: this compound is useful as a coupling partner in carbonylative Suzuki coupling reactions, yielding products with reactive groups like OH, Cl, and F .

- Synthesis of Complex Molecules: It serves as a building block in creating complex molecules, including bioactive and drug-like molecules . For instance, it is used in synthesizing Fenofibrate, a triglyceride and cholesterol regulator .

Data Table

The table below includes compounds that share the same parent, mixtures, components and neutralized forms, and similar compounds.

| Category | Count |

|---|---|

| Same Parent, Exact Count | 2 |

| Mixtures, Components, Neutralized Forms | 2 |

| Similar Compounds (2D) View in PubChem Search | N/A |

| Similar Conformers (3D) View in PubChem Search | N/A |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Organotrifluoroborates exhibit distinct reactivity based on substituents attached to the aromatic ring. Below is a comparison of key analogs:

Key Observations :

- Electron-Donating Groups (e.g., -CH₃) : The 2,4-dimethylphenyl derivative exhibits steric hindrance, which can reduce reaction rates but improve regioselectivity in couplings .

- Electron-Withdrawing Groups (e.g., -Cl, -F) : Chloro and fluoro substituents enhance electrophilicity at the boron center, accelerating cross-coupling reactions .

Preparation Methods

General Synthetic Approach

The synthesis of potassium aryltrifluoroborates, including potassium (2,4-dimethylphenyl)trifluoroborate, typically proceeds via:

- Formation of the corresponding arylboronic acid or ester intermediate.

- Conversion of the boronic acid/ester to the trifluoroborate salt by treatment with potassium hydrogen difluoride (KHF2).

This two-step approach is favored for its efficiency and the stability of the trifluoroborate salts formed.

Preparation via Boronic Acid Intermediate and KHF2 Treatment

A widely accepted and efficient method involves:

- Step 1: Synthesis of the arylboronic acid or ester from the corresponding aryl halide or aryl lithium/Grignard reagent.

- Step 2: Treatment of the crude boronic acid intermediate with potassium hydrogen difluoride (KHF2) in aqueous or mixed solvent systems to afford the potassium aryltrifluoroborate salt.

This method avoids difficult purification steps associated with boronic acids and provides high yields and reproducibility.

Specific Methodology for this compound

Starting Materials and Reagents

- Aryl source: 2,4-dimethylphenyl halide or 2,4-dimethylphenyl lithium/Grignard reagent.

- Borating agent: Boron electrophiles such as boronic acid derivatives or boron halides.

- Fluorinating agent: Potassium hydrogen difluoride (KHF2).

Reaction Conditions

- The arylboronic acid is prepared via lithiation or Grignard reaction followed by reaction with boron electrophiles.

- The crude boronic acid is then reacted with KHF2 in the presence of water and ether to form the trifluoroborate salt.

- Reaction times typically range from 2 to 24 hours depending on substituents and conditions.

- Purification involves trituration with ether to remove byproducts such as disiloxane.

Research Findings and Optimization

Influence of Substituents and Reaction Conditions

- The steric and electronic effects of the 2,4-dimethyl substitution influence the reactivity of the aryl lithium or Grignard reagents toward the boron center.

- In situ ^19F and ^11B NMR spectroscopy are used to monitor the conversion of aryltrifluoroborate salts to diarylfluoroboranes, indicating efficient formation of trifluoroborate intermediates.

- Reaction temperature and time are critical; for example, increasing temperature to 70 °C in the second step improves yields for sterically hindered substrates.

Yields and Purity

- The one-pot synthesis of related potassium aryltrifluoroborates yields products in moderate to high yields (up to 90% reported in similar systems).

- The procedure offers high atom economy and reproducibility compared to traditional boronic acid syntheses.

- The potassium trifluoroborate salts formed are bench-stable and easily purified by crystallization and trituration.

Comparative Data Table of Preparation Parameters

Additional Considerations

- Hydrolysis of potassium organotrifluoroborates to boronic acids can be efficiently achieved using montmorillonite K10 clay as a catalyst under mild conditions, which may be relevant for further transformations of this compound.

- The method is scalable and adaptable to various substituted aryl groups, including 2,4-dimethylphenyl derivatives, making it suitable for synthetic applications in medicinal chemistry and materials science.

Q & A

Q. Key Methodological Considerations :

- Base Optimization : Use of KF or Cs₂CO₃ enhances hydrolysis of the trifluoroborate to the reactive boronic acid, improving coupling efficiency .

- Solvent Systems : Aqueous THF (10:1 ratio) minimizes protodeboronation side reactions compared to toluene/water systems .

How is this compound synthesized?

Basic Research Question

The compound is typically synthesized via SN2 displacement or Grignard reactions:

SN2 Route : React potassium bromomethyltrifluoroborate with substituted aryl Grignard reagents. For example, treatment with (2,4-dimethylphenyl)magnesium bromide in THF yields the product after Soxhlet extraction to remove inorganic byproducts .

Grignard/Lithium Exchange : Aryl lithium reagents react with BF₃·OEt₂, followed by KHF₂ treatment to precipitate the potassium trifluoroborate .

Q. Methodology :

- Catalyst System : Use [Ir(ppy)₃] as a photocatalyst and Hünig’s base as a sacrificial reductant.

- Solvent : Acetonitrile/water mixtures enhance solubility and radical stability .

Can computational methods predict the reactivity of this compound?

Advanced Research Question

Density functional theory (DFT) studies reveal that the electron-donating methyl groups on the aryl ring lower the LUMO energy of the trifluoroborate, facilitating nucleophilic attack during cross-coupling. Computational models also predict regioselectivity in multi-substituted substrates .

Q. Applications :

- Reaction Optimization : DFT-guided solvent selection (e.g., DMF for polar transition states).

- Substrate Design : Methyl groups at the 2,4-positions sterically hinder undesired ortho-side reactions .

What are the stability and storage recommendations for this compound?

Basic Research Question

this compound is hygroscopic and should be stored under inert gas (N₂ or Ar) at –20°C. Decomposition occurs via hydrolysis in humid environments, forming boronic acid and KF. Purity (>95%) is maintained by storing in desiccated amber vials .

Q. Stability Data :

| Condition | Decomposition Rate (%/month) |

|---|---|

| Ambient (25°C, dry) | <2 |

| Ambient (25°C, 60% RH) | 15–20 |

How does this compound compare to other organotrifluoroborates in functional group tolerance?

Advanced Research Question

The 2,4-dimethylphenyl group enhances steric bulk, improving compatibility with electron-deficient partners (e.g., nitro or cyano substituents). Unlike electron-poor trifluoroborates (e.g., 4-chlorophenyl derivatives), this compound resists β-hydride elimination in alkyl couplings .

Q. Comparative Reactivity :

| Substrate | Coupling Yield (%) | Side Products (%) |

|---|---|---|

| 2,4-Dimethylphenyl | 92 | <3 |

| 4-Chlorophenyl | 78 | 12 |

| 4-Cyanophenyl | 65 | 25 |

What are the limitations in scaling up reactions using this reagent?

Advanced Research Question

Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.